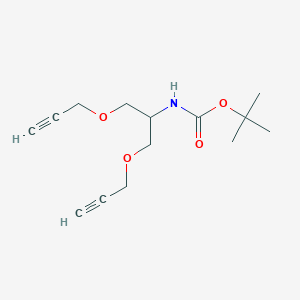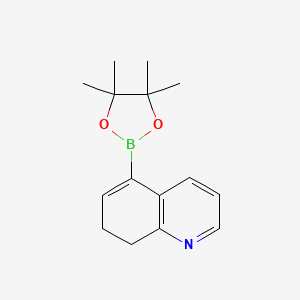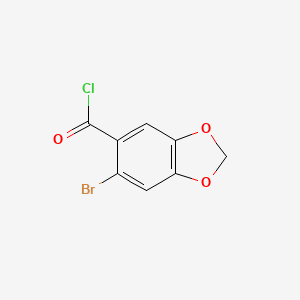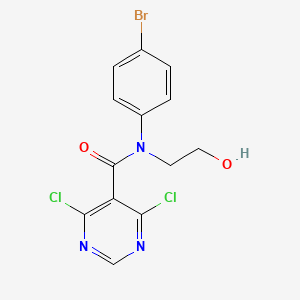
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, a hydroxyethyl group, and a carboxamide group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Incorporation of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide or a similar reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of N-(4-bromophenyl)-4,6-dichloro-N-(2-carboxyethyl)pyrimidine-5-carboxamide.
Reduction: Formation of N-(phenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It has been used as a tool compound to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Additionally, it may interact with nuclear factor-kappa B (NF-κB) pathways, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
- N-(4-fluorophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
- N-(4-methylphenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
Uniqueness
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile. Compared to its analogs with different substituents on the phenyl ring, the bromophenyl derivative may exhibit enhanced potency and selectivity in certain applications.
Propiedades
Fórmula molecular |
C13H10BrCl2N3O2 |
|---|---|
Peso molecular |
391.0 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H10BrCl2N3O2/c14-8-1-3-9(4-2-8)19(5-6-20)13(21)10-11(15)17-7-18-12(10)16/h1-4,7,20H,5-6H2 |
Clave InChI |
PVADTCPVODIEKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCO)C(=O)C2=C(N=CN=C2Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


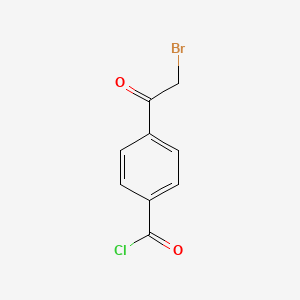

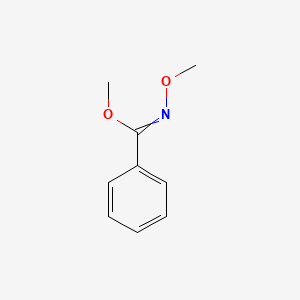
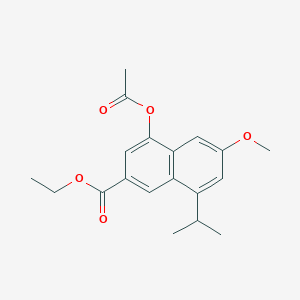
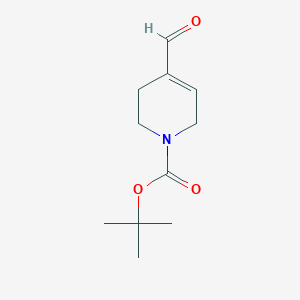
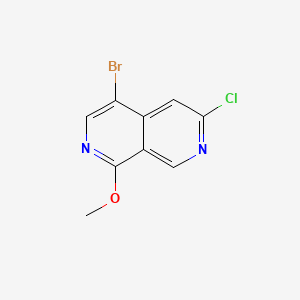
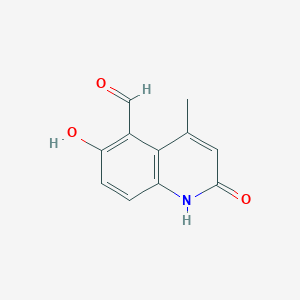
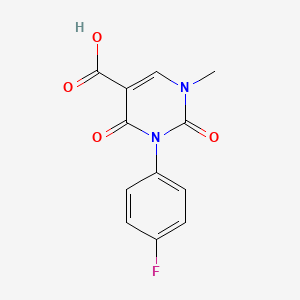
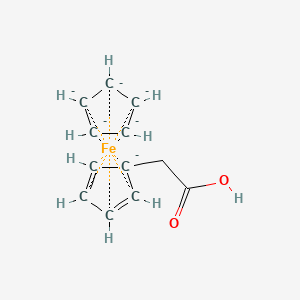
![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
